REACTION_CXSMILES
|
[NH:1]1[C:7](=O)[CH2:6][CH2:5][CH2:4][C:3]2[CH:9]=[CH:10][N:11]=[CH:12][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-].[H-].[OH-].[NH4+]>O1CCCC1>[NH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]2[CH:9]=[CH:10][N:11]=[CH:12][C:2]1=2 |f:1.2.3.4.5.6,8.9|
|
Name
|
2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-2-one
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
N1C2=C(CCCC1=O)C=CN=C2
|
Name
|
|
Quantity
|
990 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a bed of Celite
|
Type
|
WASH
|
Details
|
the Celite was washed with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
EXTRACTION
|
Details
|
The residual aqueous layer was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (SiO2; 20 g, 1% methanol in chloroform)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C2=C(CCCC1)C=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |